molecular formula C16H14N2O2 B1202074 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- CAS No. 5060-50-4

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

Cat. No. B1202074
CAS RN: 5060-50-4
M. Wt: 266.29 g/mol
InChI Key: VHBSPUXYKQNPJR-UHFFFAOYSA-N
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Description

The compound “4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-” could not be found directly. However, a similar compound “3-Chromanol, 2- (.alpha.-hydroxy-o-tolyl)-, (+)-trans-” was found1. This compound has a molecular weight of 256.3 g/mol and a molecular formula of C16H16O31.


Unfortunately, I was unable to retrieve information on the Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, and Future Directions for “4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-”.


properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSPUXYKQNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198649
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

CAS RN

5060-50-4
Record name Ba 51-084512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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